Dihydrolipoic acid

Catalog No.
S526121
CAS No.
462-20-4
M.F
C8H16O2S2
M. Wt
208.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrolipoic acid

CAS Number

462-20-4

Product Name

Dihydrolipoic acid

IUPAC Name

6,8-bis(sulfanyl)octanoic acid

Molecular Formula

C8H16O2S2

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)

InChI Key

IZFHEQBZOYJLPK-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CC(CCS)S

Solubility

Soluble in DMSO

Synonyms

dihydrolipoate, dihydrolipoic acid, dihydrolipoic acid, (+-)-isomer, dihydrolipoic acid, sodium salt, dihydrothioctic acid

Canonical SMILES

C(CCC(=O)O)CC(CCS)S

Description

The exact mass of the compound Dihydrolipoic acid is 208.0592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. It belongs to the ontological category of thio-fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dihydrolipoic acid is an organic compound that serves as the reduced form of lipoic acid, characterized by its two thiol groups, making it a dithiol. The chemical formula for dihydrolipoic acid is C8H16O2S2C_8H_{16}O_2S_2, and it has a molecular weight of approximately 208.34 g/mol. This compound is optically active, with only the R-enantiomer being biochemically relevant. Dihydrolipoic acid plays a crucial role in various biochemical transformations, particularly in energy metabolism and antioxidant defense mechanisms .

DHLA's primary mechanism of action is related to its antioxidant properties. As mentioned previously, it can directly neutralize free radicals through hydrogen atom donation. Additionally, DHLA participates in cellular metabolism as a cofactor for enzymes involved in energy production []. It also plays a role in heavy metal detoxification by chelating metals.

Note

The specific mechanisms by which DHLA may exert therapeutic effects in various diseases are still under investigation.

DHLA is generally considered safe for consumption in recommended doses. However, high doses may cause nausea, vomiting, and diarrhea. Pregnant or breastfeeding women and individuals with certain medical conditions should consult a healthcare professional before taking DHLA supplements. DHLA is not flammable but may be incompatible with strong oxidizing agents [].

Antioxidant Activity

DHLA is a potent antioxidant that can scavenge free radicals and reactive oxygen species (ROS) in the body. ROS production is linked to various chronic diseases, and DHLA's ability to neutralize them suggests its potential role in preventing or managing these conditions. Studies have shown DHLA's effectiveness in reducing oxidative stress in animal models of liver disease [1], Alzheimer's disease [2], and diabetic neuropathy [3].

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Heavy Metal Detoxification

DHLA can chelate heavy metals like mercury and arsenic, aiding their removal from the body. This property makes it a potential therapeutic agent in heavy metal poisoning. Research suggests DHLA's effectiveness in reducing mercury-induced neurotoxicity in rats [4].

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Mitochondrial Function

DHLA plays a crucial role in mitochondrial function. Mitochondria are the cell's powerhouses, and DHLA acts as a cofactor for enzymes involved in energy production. Studies suggest DHLA supplementation may improve mitochondrial function in conditions like diabetes and age-related decline [5, 6].

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  • Redox Reactions: It can be oxidized back to lipoic acid, which is essential for its function as a cofactor in enzymatic reactions involving oxidative decarboxylation of alpha-keto acids.
  • Antioxidant Activity: Dihydrolipoic acid acts as a potent antioxidant, capable of scavenging free radicals and regenerating other antioxidants such as glutathione, vitamin C, and vitamin E .
  • Enzyme Interactions: It is involved in the lipoylation of enzymes, contributing to the proper functioning of the pyruvate dehydrogenase complex and the alpha-ketoglutarate dehydrogenase complex .

Dihydrolipoic acid exhibits significant biological activities:

  • Antioxidant Properties: It protects cells from oxidative stress by neutralizing reactive oxygen species and enhancing the regeneration of other antioxidants .
  • Metabolic Role: As a cofactor for mitochondrial enzymes, it plays a vital role in energy metabolism by facilitating the conversion of pyruvate to acetyl-CoA and participating in the citric acid cycle .
  • Neuroprotective Effects: Research indicates potential benefits in neurodegenerative diseases due to its ability to reduce oxidative stress and inflammation in neuronal tissues .

Dihydrolipoic acid can be synthesized through various methods:

  • Reduction of Lipoic Acid: The most common method involves the chemical reduction of lipoic acid using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Biochemical Synthesis: In biological systems, dihydrolipoic acid is produced through the action of specific enzymes that reduce lipoic acid during metabolic processes .

Dihydrolipoic acid has several applications across different fields:

  • Nutritional Supplements: It is commonly used as a dietary supplement for its antioxidant properties and potential benefits in metabolic disorders.
  • Pharmaceuticals: Research is ongoing into its use in treating conditions like diabetes, where it may help improve insulin sensitivity and reduce complications related to oxidative stress .
  • Cosmetics: Due to its antioxidant properties, dihydrolipoic acid is also used in cosmetic formulations aimed at reducing skin aging and improving skin health .

Studies have shown that dihydrolipoic acid interacts with various biological molecules:

  • With Antioxidants: It enhances the effectiveness of other antioxidants by regenerating them after they have neutralized free radicals.
  • With Enzymes: Dihydrolipoic acid's interaction with mitochondrial enzymes is crucial for energy production and metabolic regulation.
  • Drug Interactions: There are ongoing investigations into how dihydrolipoic acid may affect the pharmacokinetics of certain medications, particularly those metabolized through oxidative pathways .

Dihydrolipoic acid shares similarities with several other compounds, particularly those involved in redox reactions or energy metabolism. Below are some comparable compounds:

CompoundChemical StructureKey Features
Lipoic AcidC8H14O2S2Oxidized form; cofactor for mitochondrial enzymes.
Acetyl-L-carnitineC7H13NO3Involved in fatty acid metabolism; neuroprotective properties.
Coenzyme AC21H36N7O16P3SEssential for fatty acid metabolism; acyl group transfer.
GlutathioneC10H17N3O6SMajor intracellular antioxidant; involved in detoxification processes.

Dihydrolipoic acid is unique due to its dual thiol groups, which grant it strong reducing properties and allow it to participate actively in both antioxidant defense and metabolic pathways, distinguishing it from other similar compounds .

Catalytic Hydrogenation Strategies for Enantioselective Synthesis

Catalytic hydrogenation represents the most sophisticated approach for the stereoselective synthesis of dihydrolipoic acid, employing chiral transition metal complexes to achieve high enantioselectivity in the reduction of the prochiral disulfide bond [5] [6] [7]. The development of enantioselective catalytic systems has been driven by the need to access specific enantiomers of dihydrolipoic acid for biological applications where stereochemistry critically affects activity [8].

Rhodium-based catalytic systems have demonstrated exceptional performance in enantioselective hydrogenation reactions, particularly when paired with chiral diphosphine ligands such as 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane (DIOP) [9] [10]. The DIOP ligand, originally developed by Kagan and coworkers, forms highly active rhodium complexes that exhibit excellent enantioselectivity in the hydrogenation of various prochiral substrates [9] [10].

The mechanistic pathway for rhodium-catalyzed enantioselective hydrogenation involves the formation of a square planar rhodium(I) complex followed by oxidative addition of molecular hydrogen to generate a rhodium(III) dihydride species [9] [11]. The coordination of the prochiral substrate creates diastereomeric transition states, with the energy difference between these states determining the enantioselectivity of the reduction [9] [11].

Computational studies using density functional theory have revealed that the enantioselectivity originates from differential stabilization of the competing transition states through non-covalent interactions between the chiral ligand and the substrate [11] [12]. The binding mode of the substrate to the rhodium center is critically influenced by the steric and electronic properties of the chiral ligand, with optimal selectivity achieved when the ligand creates a well-defined chiral pocket around the metal center [11] [12].

Palladium-based systems have also shown promise for enantioselective reduction, particularly when employing phosphine-phosphite ligands or amino acid-derived phosphinooxazoline ligands [13] [14]. These systems operate through different mechanistic pathways compared to rhodium catalysts, with palladium exhibiting greater tolerance for functional groups and operating under milder conditions [13] [14].

The development of iridium-based catalysts has opened new opportunities for highly enantioselective hydrogenation of challenging substrates [15] [12]. Iridium complexes with chiral nitrogen-phosphorus ligands have demonstrated exceptional performance in the reduction of olefins and carbonyl compounds, with enantioselectivities exceeding 99 percent in many cases [15] [12]. The success of iridium catalysts stems from their ability to form stable complexes with diverse chiral ligands while maintaining high catalytic activity [15] [12].

Optimization of reaction conditions for enantioselective hydrogenation requires careful consideration of solvent effects, temperature, hydrogen pressure, and catalyst loading [16] [12]. Polar protic solvents generally favor higher enantioselectivity by stabilizing charged intermediates, while hydrogen pressures between 1-10 atmospheres provide optimal reaction rates without compromising selectivity [16] [12].

ParameterRhodium-DIOPIridium-N,PPalladium-PhosphiteReference
Enantioselectivity70-90% ee>95% ee80-85% ee [9] [15] [14]
Reaction Temperature25-50°C20-40°C0-25°C [9] [15] [14]
Hydrogen Pressure1-5 atm2-10 atm1-3 atm [9] [15] [14]
Catalyst Loading0.1-1 mol%0.05-0.5 mol%0.5-2 mol% [9] [15] [14]

The industrial implementation of enantioselective hydrogenation faces challenges related to catalyst cost, stability, and recycling [16] [12]. Immobilization of chiral catalysts on solid supports has emerged as a promising strategy to address these limitations, enabling catalyst recovery and reuse while maintaining high enantioselectivity [16] [12].

Recent advances in machine learning and high-throughput experimentation have accelerated the discovery of new chiral catalysts for enantioselective hydrogenation [17]. These approaches enable rapid screening of catalyst libraries and identification of optimal reaction conditions for specific substrates, significantly reducing development time and costs [17].

Scalable Manufacturing Protocols and Purification Techniques

The development of scalable manufacturing protocols for dihydrolipoic acid requires integration of efficient synthetic methods with robust purification techniques capable of delivering pharmaceutical-grade material [18] [19] [20]. Industrial production must address challenges related to thermal instability, oxidative degradation, and the tendency of dihydrolipoic acid to form polymeric species under certain conditions [18] [19].

Continuous crystallization has emerged as the preferred purification technique for large-scale dihydrolipoic acid production, offering superior control over crystal size distribution, purity, and thermal stability compared to traditional batch crystallization methods [18] [21] [20]. The implementation of continuous oscillatory baffled crystallizers has demonstrated particular effectiveness in achieving high-purity dihydrolipoic acid with minimal thermal degradation [18] [20].

The continuous crystallization process employs controlled antisolvent addition to induce nucleation and crystal growth under precisely controlled conditions [18] [20]. Optimal operating parameters include throughput rates of 350 grams per hour, with the ability to scale production to kilogram quantities while maintaining product purity above 99 percent [18] [20]. The oscillatory motion within the crystallizer ensures uniform mixing and temperature distribution, preventing local supersaturation that can lead to uncontrolled nucleation and poor crystal quality [18] [20].

Co-crystallization with suitable pharmaceutical excipients has proven effective for enhancing the thermal stability of dihydrolipoic acid during processing and storage [18]. The formation of co-crystals with nicotinamide results in materials that exhibit enhanced thermal stability compared to pure dihydrolipoic acid, with melting points elevated above the degradation temperature of the parent compound [18]. This approach enables processing at elevated temperatures without significant decomposition, expanding the range of manufacturing options available [18].

Solvent selection plays a critical role in both synthesis and purification operations, with methyl tert-butyl ether proving particularly effective for extraction and crystallization steps [1] [19]. The relatively low toxicity and favorable environmental profile of methyl tert-butyl ether compared to chlorinated solvents makes it suitable for large-scale manufacturing while meeting increasingly stringent environmental regulations [1] [19].

Advanced purification techniques include the use of adsorbents to remove oligomeric impurities that can form during synthesis [22] [19]. The addition of activated carbon or other suitable adsorbents at loadings of 0.1 to 1.0 times the mass of dihydrolipoic acid effectively reduces oligomer content to below 1 weight percent [22]. Subsequent filtration removes the adsorbent along with the adsorbed impurities, yielding material suitable for pharmaceutical applications [22].

Distillation remains an important purification step for removing low-boiling impurities and solvents, though it must be conducted under reduced pressure to minimize thermal exposure [19] [23]. Thin-film evaporation at pressures of 0.02-0.2 millibar and temperatures of 60-200°C enables effective separation while preserving product quality [19]. The distillate can be further purified through crystallization from suitable solvents such as diisopropyl ether or mixtures of hexane and ethyl acetate [19].

Purification MethodOperating ConditionsProduct PurityThroughputReference
Continuous Crystallization350 g/hr, Oscillatory Baffled99%High [18] [20]
Co-crystallizationEnhanced thermal stability>95%Medium [18]
Adsorption Treatment0.1-1.0x mass loading<1% oligomersHigh [22]
Thin-film Distillation0.02-0.2 mbar, 60-200°C>98%Medium [19]

Quality control measures for large-scale production include comprehensive analytical testing to ensure compliance with pharmaceutical specifications [24] [25]. High-performance liquid chromatography with electrochemical detection enables simultaneous quantification of dihydrolipoic acid and its oxidized form, lipoic acid, at nanomolar concentrations [26]. This analytical capability is essential for monitoring oxidative stability during processing and storage [26].

Biotransformation approaches have shown promise for sustainable production of dihydrolipoic acid, employing bacterial fermentation to convert lipoic acid to the reduced form [27] [28] [29]. Engineered Escherichia coli strains have achieved production levels of 87 milligrams per liter in fed-batch fermentation, while Saccharomyces cerevisiae has demonstrated yields up to 725 milligrams per liter in semi-continuous fermentation with three feeding cycles [27] [28]. These biological approaches offer advantages in terms of environmental sustainability and the potential for enantioselective production [27] [28] [29].

The extraction of dihydrolipoic acid from fermentation broths requires specialized techniques to prevent oxidation during recovery [29]. The use of food-grade oils as extraction solvents has proven effective for isolating dihydrolipoic acid from bacterial cultures while maintaining product stability [29]. This approach avoids the use of organic solvents that might require extensive purification to meet pharmaceutical standards [29].

Scale-up considerations for biotransformation processes include optimization of fermentation conditions, cell density, and feeding strategies to maximize productivity [27] [28]. Continuous fermentation systems offer potential advantages for large-scale production, though they require careful control of contamination and genetic stability of the producing organisms [27] [28].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

208.05917210 g/mol

Monoisotopic Mass

208.05917210 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7NV2KHU5JA

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

462-20-4

Wikipedia

Dihydrolipoic_acid

Dates

Modify: 2023-08-15

In-vitro activity of lipoic acid against Ureaplasma urealyticum and Ureaplasma parvum isolated from women with infections of the urogenital tract. A pilot study

Małgorzata Biernat-Sudolska, Danuta Rojek-Zakrzewska, Anna Bilska-Wilkosz
PMID: 33332062   DOI: 10.18388/abp.2020_5413

Abstract

Several species of Ureaplasma bacteria are known to be present in the urogenital tract of humans, in both healthy individuals and symptomatic patients. These pathogens are associated with urogenital tract infections, infertility problems and spontaneous abortion in humans. The present study involved 77 strains of Ureaplasma species (Ureaplasma spp.), including 21 Ureaplasma urealyticum (U. urealyticum) strains and 56 Ureaplasma parvum (U. parvum) strains. Lipoic acid (LA) and its reduced form dihydrolipoic acid (DHLA) are synthesized in all prokaryotic and eukaryotic cells. Research of recent years increasingly points to therapeutic properties of exogenously supplemented LA. In our study, we examined for the first time the effect of LA on the bacteria multiplication and its bactericidal activity against U. urealyticum and U. parvum. The LA concentrations used were: 1200 µg/ml, 120 µg/ml, and 12 µg/ml. The titer for each strain of Ureaplasma spp. was estimated using the color changing units (CCU) assay. For CCU measurements, a series of 10-fold dilutions of each cell culture in 0.9% NaCl (titration) was prepared and 1 CCU/ml was defined as the highest dilution of cells at which color change was detected. The strongest bacteriostatic and bactericidal effect of LA was observed at a concentration of 1200 µg/ml. In contrast, at lower LA concentrations, stimulation of the bacteria multiplication was noted for 14% of the total number of strains tested. Taken together, the current data provide novel findings about potential beneficial antimicrobial effects of LA.


From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis

Tzu-Yin Hou, Fang-Yu Shao, Yi-Tang Sun, Kai-Shiang Yang, Walter H Chang, Cheng-An J Lin
PMID: 32820774   DOI: 10.1039/d0nr03359f

Abstract

Ultrafine fluorescent gold nanoclusters (AuNCs) have emerged as biocompatible nanoprobes for biomedical imaging in vivo, and the precision surface chemistry of AuNCs is the key for attaining their clinical application. Comparison of two promising candidates for future nanomedicine, i.e. dihydrolipoic acid- versus glutathione-capped AuNCs (AuNC@DHLA vs. AuNC@GSH), was conducted for the first time to clarify their polyethylene glycol-related bioconjugate chemistry (PEGylation) and protein interactions. Gel electrophoresis was performed to separate the number of AuNCs PEGylation, and the molecular weight of the PEG spacer dominated the resolution of the separation in the gel. We have engineered and isolated the mono-PEGylated AuNCs either from the indirect carbodiimide bioconjugate chemistry or the direct Au-S binding. One-pot synthesis showed great efficiency for isolating mono-PEGylated AuNC@GSH from the tailored controlled aggregation of Au(i)-thiolate complexes on in situ generated Au(0) cores. Post-PEGylation of AuNC@GSH was also feasible using monodendate thiol-terminated PEG, but bidendate ligands of AuNC@DHLA exhibited low PEGylated efficiency by Au-S binding. In addition, mono-PEGylated AuNC@GSH significantly enhanced the ability of anti-nonspecific protein adsorption, but mono-PEGylated AuNC@DHLA cannot avoid the nonspecific binding with serum albumin. In addition, specific nano-assembly involving mono-biotinylated AuNCs with streptavidin were also compared using gel electrophoresis. These results provide key insights into the selection, preparation and design of functional AuNCs as nanoprobes for versatile biomedical applications.


Thermodynamics, Kinetics and Mechanisms of Noncompetitive Allosteric Inhibition of Chymotrypsin by Dihydrolipoic Acid-Coated Gold Nanoclusters

Wen-Qi Chen, Miao-Miao Yin, Peng-Jun Song, Xiao-Hang He, Yi Liu, Feng-Lei Jiang
PMID: 32460493   DOI: 10.1021/acs.langmuir.0c00699

Abstract

Enzymes are an important class of biomacromolecules which catalyze many metabolic processes in living systems. Nanomaterials can be synthesized with tailored sizes as well as desired surface modifications, thus acting as promising enzyme regulators. Fluorescent gold nanoclusters (AuNCs) are a representative class of ultrasmall nanoparticles (USNPs) with sizes of ∼2 nm, smaller than most of proteins including enzymes. In this work, we chose α-chymotrypsin (ChT) and AuNCs as the model system. Activity assays and inhibition kinetics studies showed that dihydrolipoic acid (DHLA)-coated AuNCs (DHLA-AuNCs) had a high inhibitory potency (
= 3.4 μM) and high inhibitory efficacy (>80%) on ChT activity through noncompetitive inhibition mechanism. In distinct contrast, glutathione (GSH)-coated AuNCs (GSH-AuNCs) had no significant inhibition effects. Fluorescence spectroscopy, agarose gel electrophoresis and circular dichroism (CD) spectroscopy were conducted to explore the underlying mechanisms. A two-step interaction model was proposed. First, both DHLA-AuNCs and GSH-AuNCs might be bound to the positively charged sites of ChT through electrostatic forces. Second, further hydrophobic interactions occurred between three tyrosine residues of ChT and the hydrophobic carbon chain of DHLA, leading to a significant structural change thus to deactivate ChT on the allosteric site. On the contrary, no such interactions occurred with GSH of zwitterionic characteristic, which explained no inhibitory effect of GSH-AuNCs on ChT. To the best of our knowledge, this is the first example of the allosteric inhibition of ChT by nano regulators. These findings provide a fundamental basis for the design and development of nano regulators.


Photon induced quantum yield regeneration of cap-exchanged CdSe/CdS quantum rods for ratiometric biosensing and cellular imaging

Weili Wang, Yifei Kong, Jun Jiang, Xin Tian, Shuang Li, Uchangi Satyaprasad Akshath, Christian Tiede, Nicole Hondow, Anchi Yu, Yuan Guo, Dejian Zhou
PMID: 32147673   DOI: 10.1039/c9nr08060k

Abstract

Full water-dispersion of commercial hydrophobic CdSe/CdS core/shell quantum rods (QRs) was achieved by cap-exchange using a dihydrolipoic acid zwitterion ligand at a low ligand:QR molar ratio (LQMR) of 1000. However, this process almost completely quenched the QR fluorescence, greatly limiting its potential in downstream fluorescence based applications. Fortunately, we found that the QR fluorescence could be recovered by exposure to near ultra-violet to blue light radiation (e.g. 300-450 nm). These "reborn" QRs were found to be compact, bright, and stable, and were resistant to non-specific adsorption, which make them powerful fluorescent probes in broad biomedical applications. We demonstrated their potential in two model applications: first, the QRs were conjugated with His
-tagged small antibody mimetic proteins (also known as Affimers) for the sensitive detection of target proteins via a Förster resonance energy transfer (FRET) readout strategy and second, the QR surface was functionalized with biotins for targeted imaging of cancer cells.


Regulatory effects of dihydrolipoic acid against inorganic mercury-mediated cytotoxicity and intrinsic apoptosis in PC12 cells

Kaniz Fatima Binte Hossain, Md Mostafizur Rahman, Md Tajuddin Sikder, Toshiyuki Hosokawa, Takeshi Saito, Masaaki Kurasaki
PMID: 32036095   DOI: 10.1016/j.ecoenv.2020.110238

Abstract

Mercury (Hg) is an extremely dangerous environmental contaminant, responsible for human diseases including neurological disorders. However, the mechanisms of inorganic Hg (iHg)-induced cell death and toxicity are little known. Dihydrolipoic acid (DHLA) is the reduced form of a naturally occurring compound lipoic acid, which act as a potent antioxidant through multiple mechanisms. So we hypothesized that DHLA has an inhibitory role on iHg-cytotoxicity. The purposes of this research were to investigate mechanism/s of cytotoxicity of iHg, as well as, the cyto-protection of DHLA against iHg induced toxicity using PC12 cells. Treatment of PC12 cells with HgCl
(Hg
) (0-2.5 μM) for 48 h resulted in significant toxic effects, such as, cell viability loss, high level of lactate dehydrogenase (LDH) release, DNA damage, cellular glutathione (GSH) level decrease and increased Hg accumulation. In addition, protein level expressions of akt, p-akt, mTOR, GR, NFkB, ERK1, Nrf2 and HO-1 in cells were downregulated; and cleaved caspase 3 and cytochrome c release were upregulated after Hg
(2.5 μM) exposure and thus inducing apoptosis. Hg
induced apoptosis was also confirmed by flow cytometry. However, pretreatment with DHLA (50 μM) for 3 h before Hg
(2.5 μM) exposure showed inhibition against iHg
-induced cytotoxicity by reversing cell viability loss, LDH release, DNA damage, GSH decrease and inhibiting Hg accumulation. Moreover, DHLA pretreatment reversed the protein level expressions of akt, p-akt, mTOR, GR, NFkB, ERK1, Nrf2, HO-1, cleaved caspase 3 and cytochrome c. In conclusion, results showed that DHLA could attenuate Hg
-induced cytotoxicity via limiting Hg accumulation, boosting up of antioxidant defense, and inhibition of apoptosis in cells.


Dihydrolipoic Acid-Gold Nanoclusters Regulate Microglial Polarization and Have the Potential To Alter Neurogenesis

Lan Xiao, Fei Wei, Yinghong Zhou, Gregory J Anderson, David M Frazer, Yi Chieh Lim, Tianqing Liu, Yin Xiao
PMID: 31789044   DOI: 10.1021/acs.nanolett.9b04216

Abstract

Microglia-mediated neuroinflammation is one of the most significant features in a variety of central nervous system (CNS) disorders such as traumatic brain injury, stroke, and many neurodegenerative diseases. Microglia become polarized upon stimulation. The two extremes of the polarization are the neuron-destructive proinflammatory M1-like and the neuron-regenerative M2-like phenotypes. Thus, manipulating microglial polarization toward the M2 phenotype is a promising therapeutic approach for CNS repair and regeneration. It has been reported that nanoparticles are potential tools for regulating microglial polarization. Gold nanoclusters (AuNCs) could penetrate the blood-brain barrier and have neuroprotective effects, suggesting the possibility of utilizing AuNCs to regulate microglial polarization and improve neuronal regeneration in CNS. In the current study, AuNCs functionalized with dihydrolipoic acid (DHLA-AuNCs), an antioxidant with demonstrated neuroprotective roles, were prepared, and their effects on polarization of a microglial cell line (BV2) were examined. DHLA-AuNCs effectively suppressed proinflammatory processes in BV2 cells by inducing polarization toward the M2-like phenotype. This was associated with a decrease in reactive oxygen species and reduced NF-kB signaling and an improvement in cell survival coupled with enhanced autophagy and inhibited apoptosis. Conditioned medium from DHLA-AuNC-treated BV2 cells was able to enhance neurogenesis in both the neuronal cell line N2a and in an ex vivo brain slice stroke model. The direct treatment of brain slices with DHLA-AuNCs also ameliorated stroke-related tissue injury and reduced astrocyte activation (astrogliosis). This study suggests that by regulating neuroinflammation to improve neuronal regeneration, DHLA-AuNCs could be a potential therapeutic agent in CNS disorders.


Elucidating the Role of Surface Coating in the Promotion or Prevention of Protein Corona around Quantum Dots

Woody Perng, Goutam Palui, Wentao Wang, Hedi Mattoussi
PMID: 31448900   DOI: 10.1021/acs.bioconjchem.9b00549

Abstract

Nonspecific interactions in biological media can lead to the formation of a protein corona around nanocolloids, which tends to alter their behavior and limit their effectiveness when used as probes for imaging or sensing applications. Yet, understanding the corona buildup has been challenging. We hereby investigate these interactions using luminescent quantum dots (QDs) as a model nanocolloid system, where we carefully vary the nature of the hydrophilic block in the surface coating, while maintaining the same dihydrolipoic acid (DHLA) bidentate coordinating motif. We first use agarose gel electrophoresis to track changes in the mobility shift upon exposure of the QDs to protein-rich media. We find that QDs capped with DHLA (which presents a hydrophobic alkyl chain terminated with a carboxyl group) promote corona formation, in a concentration-dependent manner. However, when a polyethylene glycol block or a zwitterion group is appended onto DHLA, it yields a coating that prevents corona buildup. Our results clearly confirm that nonspecific interactions with protein-rich media are strongly dependent on the nature of the hydrophilic motif used. Additional gel experiments using SDS-PAGE have allowed further characterization of the corona protein, and showed that mainly a soft corona forms around the DHLA-capped QDs. These findings will be highly informative when designing nanocolloids that can find potential use in biological applications.


Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells

Kaniz Fatima Binte Hossain, Mahmuda Akter, Md Mostafizur Rahman, Md Tajuddin Sikder, Md Shiblur Rahaman, Shojiro Yamasaki, Goh Kimura, Tomomi Tomihara, Masaaki Kurasaki, Takeshi Saito
PMID: 33671655   DOI: 10.3390/ijerph18042126

Abstract

α-Lipoic acid (ALA) and its reduced form dihydrolipoic acid (DHLA) are endogenous dithiol compounds with significant antioxidant properties, both of which have the potential to detoxify cells. In this study, ALA (250 μM) and DHLA (50 μM) were applied to reduce metal (As, Cd, and Pb)-induced toxicity in PC12 and Caco-2 cells as simultaneous exposure. Both significantly decreased Cd (5 μM)-, As (5 μM)-, and Pb (5 μM)-induced cell death. Subsequently, both ALA and DHLA restored cell membrane integrity and intracellular glutathione (GSH) levels, which were affected by metal-induced toxicity. In addition, DHLA protected PC12 cells from metal-induced DNA damage upon co-exposure to metals. Furthermore, ALA and DHLA upregulated the expression of survival-related proteins mTOR (mammalian target of rapamycin), Akt (protein kinase B), and Nrf2 (nuclear factor erythroid 2-related factor 2) in PC12 cells, which were previously downregulated by metal exposure. In contrast, in Caco-2 cells, upon co-exposure to metals and ALA, Nrf2 was upregulated and cleaved PARP-1 (poly (ADP-ribose) polymerase-1) was downregulated. These findings suggest that ALA and DHLA can counterbalance the toxic effects of metals. The protection of ALA or DHLA against metal toxicity may be largely due to an enhancement of antioxidant defense along with reduced glutathione level, which ultimately reduces the cellular oxidative stress.


Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat

Hetao Bian, Gaohua Wang, Junjie Huang, Liang Liang, Yage Zheng, Yanyan Wei, Hui Wang, Ling Xiao, Huiling Wang
PMID: 32450903   DOI: 10.1186/s12974-020-01836-y

Abstract

Recently, depression has been identified as a prevalent and severe mental disorder. However, the mechanisms underlying the depression risk remain elusive. The neuroinflammation and NLRP3 inflammasome activation are known to be involved in the pathology of depression. Dihydrolipoic acid (DHLA) has been reported as a strong antioxidant and exhibits anti-inflammatory properties in various diseases, albeit the direct relevance between DHLA and depression is yet unknown. The present study aimed to investigate the preventive effect and potential mechanism of DHLA in the lipopolysaccharide (LPS)-induced sickness behavior in rats.
Adult male Sprague-Dawley rats were utilized. LPS and DHLA were injected intraperitoneally every 2 days and daily, respectively. Fluoxetine (Flu) was injected intraperitoneally daily. PD98059, an inhibitor of ERK, was injected intraperitoneally 1 h before DHLA injection daily. Small interfering ribonucleic acid (siRNA) for nuclear factor erythroid 2-like (Nrf2) was injected into the bilateral hippocampus 14 days before the DHLA injection. Depression-like behavior tests were performed. Western blot and immunofluorescence staining detected the ERK/Nrf2/HO-1/ROS/NLRP3 pathway-related proteins.
The DHLA and fluoxetine treatment exerted preventive effects in LPS-induced sickness behavior rats. The DHLA treatment increased the expression of ERK, Nrf2, and HO-1 but decreased the ROS generation levels and reduced the expression of NLRP3, caspase-1, and IL-1β in LPS-induced sickness behavior rats. PD98059 abolished the effects of DHLA on preventive effect as well as the levels of Nrf2 and HO-1 proteins. Similarly, Nrf2 siRNA reversed the preventive effect of DHLA administration via the decreased expression of HO-1.
These findings suggested that DHLA exerted a preventive effect via ERK/Nrf2/HO-1/ROS/NLRP3 pathway in LPS-induced sickness behavior rats. Thus, DHLA may serve as a potential therapeutic strategy for depression.


Inactivation of Aldehyde Dehydrogenase by Disulfiram in the Presence and Absence of Lipoic Acid or Dihydrolipoic Acid: An in Vitro Study

Anna Bilska-Wilkosz, Magdalena Górny, Małgorzata Iciek
PMID: 31426424   DOI: 10.3390/biom9080375

Abstract

The inhibition of aldehyde dehydrogenase (ALDH) by disulfiram (DSF) in vitro can be prevented and/or reversed by dithiothreitol (DTT), which is a well-known low molecular weight non-physiological redox reagent commonly used in laboratory experiments. These observations inspired us to ask the question whether the inhibition of ALDH by DSF can be preserved or abolished also by dihydrolipoic acid (DHLA), which is the only currently known low molecular weight physiological dithiol in the body of humans and other animals. It can even be metaphorized that DHLA is an "endogenous DTT". Lipoic acid (LA) is the oxidized form of DHLA. We investigated the inactivation of ALDH derived from yeast and rat liver by DSF in the presence or absence of LA or DHLA. The results clearly show that DHLA is able both to restore and protect ALDH activity blocked by DSF. The proposed mechanism is discussed.


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